Cas no 1356777-14-4 (6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide)
![6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide structure](https://ja.kuujia.com/scimg/cas/1356777-14-4x500.png)
6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide 化学的及び物理的性質
名前と識別子
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- AKOS016863150
- 6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide
- Z29011323
- EN300-26582596
- 1356777-14-4
-
- インチ: 1S/C15H15ClN4O2/c1-20(2)12-5-3-4-10(8-12)14(21)18-19-15(22)11-6-7-13(16)17-9-11/h3-9H,1-2H3,(H,18,21)(H,19,22)
- InChIKey: WVWRAECEIBXBBX-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)C(NNC(C1=CC=CC(=C1)N(C)C)=O)=O
計算された属性
- せいみつぶんしりょう: 318.0883534g/mol
- どういたいしつりょう: 318.0883534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 74.3Ų
6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582596-0.05g |
6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide |
1356777-14-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide 関連文献
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1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazideに関する追加情報
Introduction to 6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide (CAS No. 1356777-14-4)
6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. With the CAS number 1356777-14-4, this compound represents a structurally complex molecule that exhibits potential applications in drug discovery and development. The unique arrangement of functional groups, including a chloro substituent, a dimethylamino benzoyl moiety, and a pyridine core conjugated with a carbohydrazide group, makes it an intriguing candidate for further investigation.
The structure of 6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide suggests its utility as a building block in the synthesis of more intricate pharmacophores. The presence of the chloro group at the 6-position of the pyridine ring provides a reactive site for nucleophilic substitution reactions, while the dimethylamino benzoyl group introduces basicity and potential hydrogen bonding capabilities. These features are particularly valuable in designing molecules that interact with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in exploring novel heterocyclic compounds for their therapeutic potential. The pyridine core is a well-documented scaffold in medicinal chemistry, frequently incorporated into drugs due to its ability to modulate biological pathways. The carbohydrazide functional group further enhances the compound's versatility, enabling reactions such as hydrazide-mediated condensation or coupling, which are pivotal in constructing biologically active molecules.
Current research in pharmaceutical sciences emphasizes the development of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The structural features of 6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide align well with this approach. For instance, the combination of a basic nitrogen atom in the dimethylamino group and the pyridine ring could facilitate interactions with acidic or positively charged residues on protein targets, while the carbohydrazide moiety might engage in covalent or non-covalent binding interactions.
One of the most compelling aspects of this compound is its potential role as an intermediate in synthesizing kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with pathological conditions. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The dimethylamino benzoyl group in 6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide could be particularly useful in modulating kinase activity through allosteric inhibition or by competing with ATP binding.
The synthesis of 6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps may include chlorination of a pyridine precursor, condensation with an appropriate benzoyl chloride derivative, and subsequent reaction with hydrazine hydrate to introduce the carbohydrazide functionality. Advanced techniques such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions could also be employed to enhance synthetic efficiency.
In terms of pharmacokinetic properties, it is essential to evaluate how this compound behaves within biological systems. Factors such as solubility, stability, metabolic clearance, and distribution must be carefully considered to assess its potential as a drug candidate. Computational modeling techniques can provide valuable insights into these properties by predicting molecular interactions and absorption-distribution-metabolism-excretion (ADME) profiles before experimental validation.
Recent advancements in drug discovery technologies, including high-throughput screening (HTS) and structure-based drug design (SBDD), have accelerated the identification of novel bioactive compounds like 6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide. These technologies enable researchers to rapidly test large libraries of compounds against biological targets and identify promising candidates for further development. Additionally, machine learning algorithms can assist in predicting molecular properties and optimizing lead compounds based on experimental data.
The potential applications of 6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide extend beyond kinase inhibition. This compound might also serve as a precursor for developing antimicrobial agents, given its structural similarity to known antibiotics that target bacterial enzymes or cell wall synthesis pathways. Furthermore, its ability to form coordination complexes with metal ions could make it useful in designing metal-based therapeutics for treating metalloproteinase-related diseases.
In conclusion, 6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide (CAS No. 1356777-14-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents targeting various diseases, particularly those involving enzyme inhibition or metal ion interactions. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.
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